

An In-depth Technical Guide to the Physicochemical Properties of Homophthalimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoquinoline-1,3(2H,4H)-dione*

Cat. No.: *B182192*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Homophthalimide, a bicyclic aromatic imide, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of homophthalimide, detailed experimental protocols, and an exploration of relevant biological signaling pathways that can be modulated by its derivatives.

Physical and Chemical Properties of Homophthalimide

Quantitative data for the parent homophthalimide molecule is not consistently available across publicly accessible databases. The information presented here is a combination of data for closely related analogs and general characteristics expected for this class of compounds.

Tabulated Physical Properties

Property	Value	Remarks
Molecular Formula	C ₉ H ₇ NO ₂	
Molecular Weight	161.16 g/mol	
Melting Point	Data not readily available	Expected to be a high-melting solid, typical for aromatic imides. For comparison, the related N-hydroxyphthalimide has a melting point of 230 °C.
Boiling Point	Data not readily available	Expected to be high, likely decomposing before boiling at atmospheric pressure.
pKa	Data not readily available	The N-H proton is weakly acidic due to resonance stabilization of the conjugate base. The pKa is expected to be in the range of 8-10 in water.
Appearance	Off-white to pale yellow solid	Typical appearance for this class of organic compounds.

Solubility Profile

The solubility of homophthalimide is expected to follow general trends for polar, aromatic compounds.

Solvent	Solubility	Remarks
Water	Sparingly soluble	The presence of polar carbonyl and N-H groups allows for some interaction with water, but the aromatic ring limits overall solubility.
Ethanol	Moderately soluble	Soluble in hot ethanol, which is a common solvent for recrystallization of imides.
Dimethyl Sulfoxide (DMSO)	Soluble	A good solvent for many polar organic compounds.
Chloroform	Slightly soluble	
Acetone	Moderately soluble	
Diethyl Ether	Sparingly soluble	

Spectroscopic Properties of Homophthalimide

Detailed spectral data for the unsubstituted homophthalimide is not consistently published. The following represents expected characteristic signals based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	br s	1H	N-H (imide proton)
7.8 - 8.2	m	4H	Aromatic protons
~4.3	s	2H	CH ₂ (methylene protons)

Note: The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~168	C=O (carbonyl carbons)
~130 - 140	Aromatic carbons (quaternary)
~122 - 128	Aromatic carbons (CH)
~35	CH ₂ (methylene carbon)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Medium, broad	N-H stretch
~3050	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
~1760 and ~1700	Strong	C=O stretch (asymmetric and symmetric)
~1600, ~1480	Medium	Aromatic C=C stretch

Mass Spectrometry (MS)

m/z	Interpretation
161	[M] ⁺ (Molecular ion)
133	[M - CO] ⁺
104	[M - CO - NCH] ⁺
76	[C ₆ H ₄] ⁺

UV-Vis Spectroscopy

Homophthalimide is expected to exhibit absorption maxima in the UV region due to $\pi \rightarrow \pi^*$ transitions within the aromatic system. The λ_{max} would likely be in the range of 220-300 nm in a solvent like ethanol.

Experimental Protocols

The following are detailed, generalized procedures for the synthesis and purification of homophthalimide, based on established organic chemistry principles.

Synthesis of Homophthalimide from Homophthalic Acid

This method involves the cyclization of homophthalic acid with a source of ammonia, typically urea, via a thermal condensation reaction.

Materials:

- Homophthalic acid
- Urea
- High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine homophthalic acid (1 equivalent) and urea (1.1 equivalents).
- Add a high-boiling point solvent to the flask to create a slurry.
- Heat the mixture gradually to a temperature of 180-200 °C.
- Maintain this temperature and stir the reaction mixture for 2-3 hours. The reaction can be monitored for the evolution of ammonia and carbon dioxide.
- After the reaction is complete (as determined by TLC or the cessation of gas evolution), allow the mixture to cool to room temperature.
- The crude homophthalimide will precipitate out of the solvent upon cooling.

- Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual solvent and impurities.

Purification of Homophthalimide by Recrystallization

Procedure:

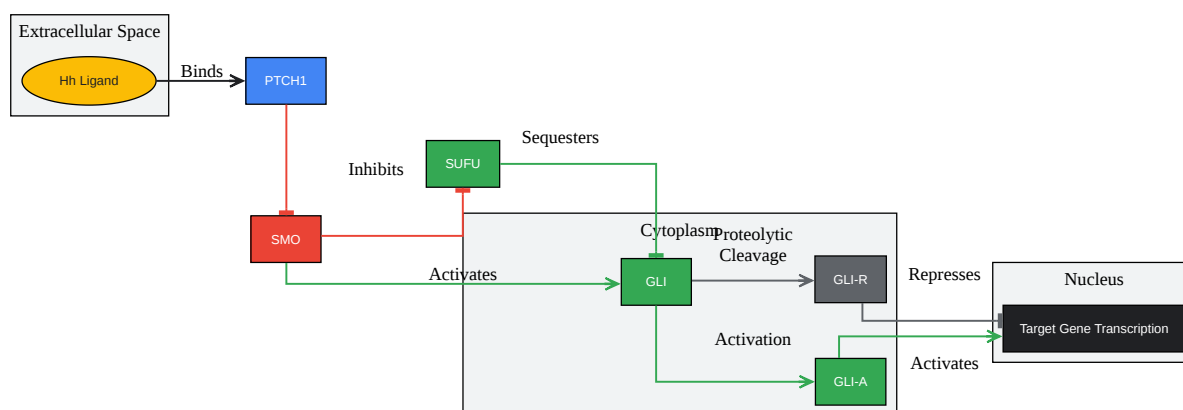
- Transfer the crude homophthalimide to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
- Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature. Crystals of pure homophthalimide should form.
- To maximize the yield, the flask can be placed in an ice bath for 30 minutes.
- Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry completely.
- The purity of the recrystallized product can be assessed by measuring its melting point and by spectroscopic analysis.

Biological Signaling Pathways

Homophthalimide derivatives have been investigated for their potential to modulate various biological signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the Hedgehog and PI3K/Akt signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers.

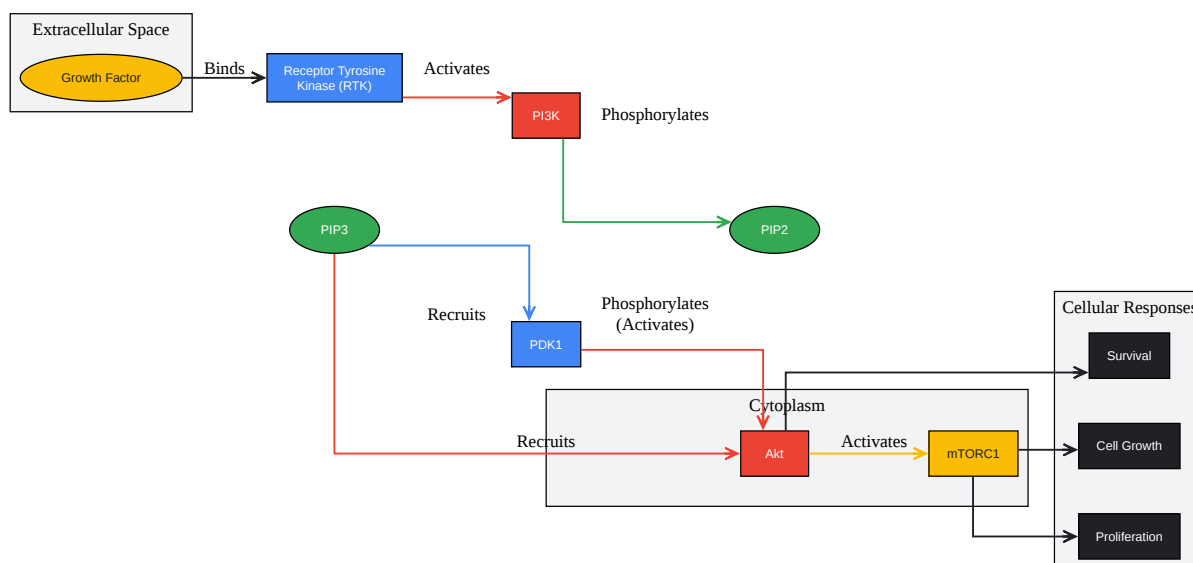


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Caption: The Hedgehog signaling pathway, illustrating the roles of key proteins in signal transduction.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.



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Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Conclusion

Homophthalimide remains a molecule of significant interest due to its versatile chemical nature and the biological importance of its derivatives. While a complete, publicly available dataset of its physicochemical properties is elusive, this guide provides a robust framework based on the properties of related compounds and established chemical principles. The detailed

experimental protocols offer a practical starting point for researchers entering this field. Furthermore, the elucidation of key signaling pathways that can be targeted by homophthalimide-based compounds underscores the therapeutic potential of this scaffold in drug discovery and development. Future research should focus on the precise quantification of the physical properties of the parent homophthalimide and a deeper exploration of the mechanisms of action of its derivatives to unlock their full potential.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Homophthalimide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182192#physical-and-chemical-properties-of-homophthalimide\]](https://www.benchchem.com/product/b182192#physical-and-chemical-properties-of-homophthalimide)

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